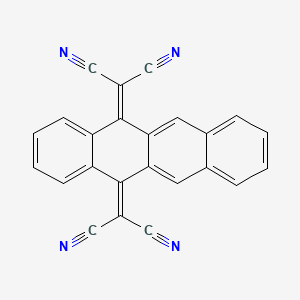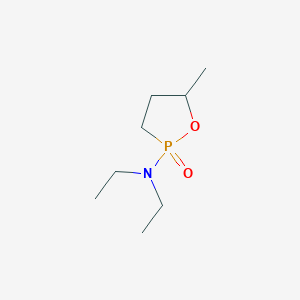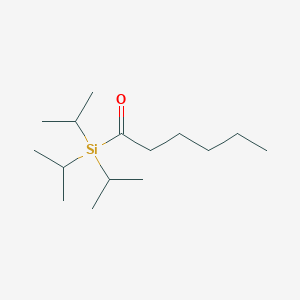
Silane, tris(1-methylethyl)(1-oxohexyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, tris(1-methylethyl)(1-oxohexyl)- is an organosilicon compound with the molecular formula C15H32OSi. It is a derivative of silane, where the silicon atom is bonded to three isopropyl groups and one 1-oxohexyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, tris(1-methylethyl)(1-oxohexyl)- typically involves the reaction of tris(1-methylethyl)silane with a suitable 1-oxohexyl precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Common catalysts used in this synthesis include transition metal complexes and organometallic compounds.
Industrial Production Methods
In an industrial setting, the production of Silane, tris(1-methylethyl)(1-oxohexyl)- involves large-scale reactions using high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The process may include steps such as distillation, purification, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Silane, tris(1-methylethyl)(1-oxohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions, particularly in the presence of hydride donors.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Reduced silane derivatives.
Substitution: Substituted silane compounds with various functional groups.
Aplicaciones Científicas De Investigación
Silane, tris(1-methylethyl)(1-oxohexyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Silane, tris(1-methylethyl)(1-oxohexyl)- involves its ability to participate in various chemical reactions due to the presence of reactive silicon and oxygen atoms. The compound can form stable bonds with other elements, making it a versatile reagent in chemical synthesis. Its molecular targets and pathways depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Tris(trimethylsilyl)silane: Another organosilicon compound used as a radical reducing agent.
Triisopropylsilane: Known for its use in hydrosilylation reactions.
Trimethyl(1-oxohexyl)silane: Similar in structure but with different substituents.
Uniqueness
Silane, tris(1-methylethyl)(1-oxohexyl)- is unique due to its specific combination of isopropyl and 1-oxohexyl groups, which confer distinct chemical properties and reactivity. This makes it suitable for specialized applications in various fields of research and industry.
Propiedades
Número CAS |
123290-16-4 |
|---|---|
Fórmula molecular |
C15H32OSi |
Peso molecular |
256.50 g/mol |
Nombre IUPAC |
1-tri(propan-2-yl)silylhexan-1-one |
InChI |
InChI=1S/C15H32OSi/c1-8-9-10-11-15(16)17(12(2)3,13(4)5)14(6)7/h12-14H,8-11H2,1-7H3 |
Clave InChI |
SYSJJSJPEZAVFZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)[Si](C(C)C)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


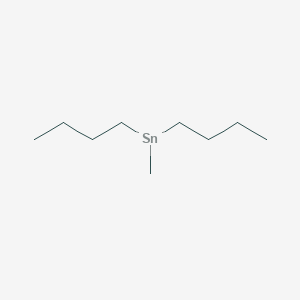
![1,3-Dioxolane, 2-methoxy-2-methyl-4-[(2-propenyloxy)methyl]-](/img/structure/B14282080.png)
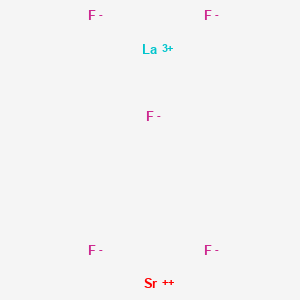
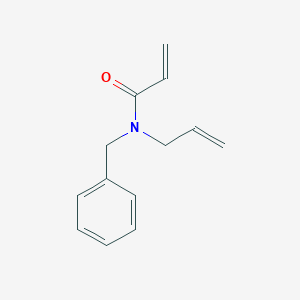

![3H-Pyrrolo[2,3-b]pyridin-3-one, 4-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14282113.png)
![N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine](/img/structure/B14282116.png)
![6-[6-(4-Fluorophenyl)-4-phenylpyridin-2-yl]oxyhexanoic acid](/img/structure/B14282117.png)

